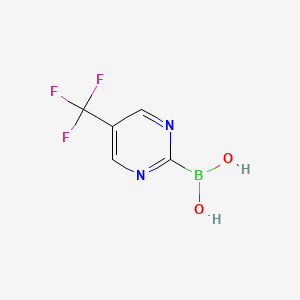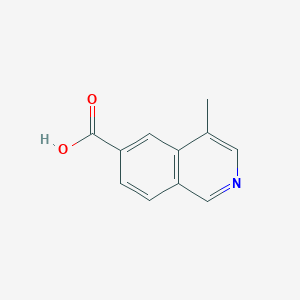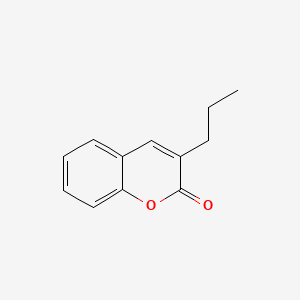
Coumarin, 3-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-propyl- is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their sweet aroma and are widely used in the fragrance industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of coumarin, 3-propyl- can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a catalyst such as sulfuric acid. For coumarin, 3-propyl-, a suitable phenol and a propyl-substituted β-ketoester would be used under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of coumarin derivatives often involves large-scale Pechmann condensation reactions. The reaction conditions are optimized for high yield and purity, using continuous flow reactors and efficient separation techniques to isolate the product .
Análisis De Reacciones Químicas
Types of Reactions: Coumarin, 3-propyl- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydrocoumarins or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce halogenated or nitro groups .
Aplicaciones Científicas De Investigación
Coumarin, 3-propyl- has various applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Coumarin derivatives are explored for their anticoagulant and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of coumarin, 3-propyl- involves its interaction with various molecular targets. It can inhibit enzymes such as cytochrome P450, affecting metabolic pathways. Its biological effects are mediated through interactions with cellular proteins and nucleic acids, leading to changes in cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Coumarin: The parent compound, known for its fragrance and biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Esculin: A coumarin derivative with anti-inflammatory properties.
Uniqueness: Coumarin, 3-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
66898-40-6 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
3-propylchromen-2-one |
InChI |
InChI=1S/C12H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)14-12(10)13/h3-4,6-8H,2,5H2,1H3 |
Clave InChI |
OBYARYNRNPJPHW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=CC=CC=C2OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)

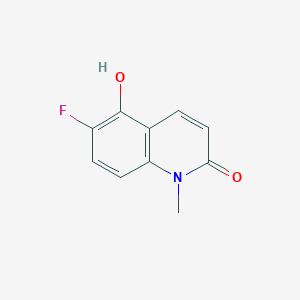

![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
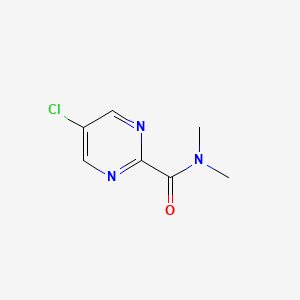
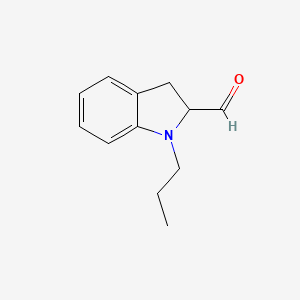
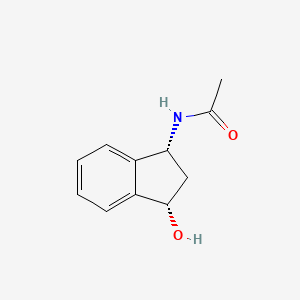

![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)

